s-Triazine, 2,4-diamino-6-propoxy-

Catalog No.
S14294199
CAS No.
6295-15-4
M.F
C6H11N5O
M. Wt
169.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
s-Triazine, 2,4-diamino-6-propoxy-

CAS Number

6295-15-4

Product Name

s-Triazine, 2,4-diamino-6-propoxy-

IUPAC Name

6-propoxy-1,3,5-triazine-2,4-diamine

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

InChI

InChI=1S/C6H11N5O/c1-2-3-12-6-10-4(7)9-5(8)11-6/h2-3H2,1H3,(H4,7,8,9,10,11)

InChI Key

KVMMIYOZBPTUQR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=NC(=N1)N)N

s-Triazine, 2,4-diamino-6-propoxy- is a derivative of s-triazine, a six-membered heterocyclic compound containing three nitrogen atoms. This specific compound features two amino groups at the 2 and 4 positions and a propoxy group at the 6 position. The general structure of s-triazine compounds is characterized by their stability and resonance, primarily due to the presence of nitrogen atoms that contribute to the electron delocalization within the ring system. This compound has garnered interest in various fields, including medicinal chemistry and agricultural applications.

  • Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization at the triazine ring.
  • Condensation Reactions: The amino groups can react with carbonyl compounds to form imines or amines.
  • Reactions with Halogens: s-Triazines can react with halogens under appropriate conditions to form halogenated derivatives.

These reactions highlight the versatility of s-triazine derivatives in organic synthesis and their potential for creating more complex molecules.

Research indicates that s-triazine derivatives exhibit notable biological activities:

  • Antimicrobial Activity: Compounds similar to 2,4-diamino-6-propoxy- have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents .
  • Antitumor Properties: Some studies suggest that triazine derivatives can inhibit cell proliferation, particularly in cancer cells, by targeting specific metabolic pathways .
  • Inhibition of Enzymatic Activity: Certain triazines have been identified as inhibitors of lysophosphatidic acid acyltransferase β activity, which plays a role in lipid metabolism and cell signaling .

The synthesis of s-triazine, 2,4-diamino-6-propoxy- can be achieved through several methods:

  • Starting from Cyanuric Chloride: The reaction of cyanuric chloride with ammonia followed by treatment with propanol can yield the desired compound .
  • Using Amination Reactions: Direct amination of appropriate triazine precursors can introduce amino groups at the desired positions.
  • Functionalization of Existing Triazines: Existing s-triazine compounds can be modified through various chemical transformations to introduce the propoxy group.

These methods underscore the adaptability of synthetic routes available for producing this compound.

s-Triazine, 2,4-diamino-6-propoxy- has potential applications in several fields:

  • Agricultural Chemicals: Due to its antimicrobial properties, it may be used in pesticide formulations.
  • Pharmaceuticals: Its biological activity suggests possible uses in developing new antibacterial or anticancer drugs.
  • Material Science: Triazine derivatives are explored for their stability and potential use in polymers or coatings.

Interaction studies involving s-triazine derivatives often focus on their binding affinity to biological targets:

  • Enzyme Inhibition Studies: Research has demonstrated that certain triazines can inhibit specific enzymes involved in lipid metabolism .
  • Cellular Uptake Studies: Understanding how these compounds are absorbed by cells can help optimize their therapeutic efficacy.
  • Molecular Docking Studies: Computational studies provide insights into how these compounds interact with target proteins at a molecular level.

These studies are crucial for elucidating the mechanisms underlying the biological activities of s-triazines.

Several compounds share structural similarities with s-triazine, 2,4-diamino-6-propoxy-. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
2,4-Diamino-1,3,5-triazineAmino groups at positions 2 and 4Strong growth-inhibiting effects against bacteria
MelamineContains three amino groups at different positionsHigh thermal stability; used in resins
Cyanuric AcidContains three nitrogen atoms; no amino groupsUsed primarily as a disinfectant and herbicide
2-Amino-4,6-dichloro-s-triazineChlorinated derivativePotentially more reactive due to halogen substituents

s-Triazine, 2,4-diamino-6-propoxy- stands out due to its specific propoxy substitution and dual amino functionalities that enhance its biological activity compared to other triazines.

This comprehensive overview demonstrates the significance of s-triazine, 2,4-diamino-6-propoxy- in various scientific domains while outlining its synthesis methods and potential applications.

Nucleophilic Substitution Strategies for Propoxy Group Introduction

The introduction of the propoxy group into the s-triazine framework represents a critical step in the synthesis of 2,4-diamino-6-propoxy-1,3,5-triazine [1] [2]. The nucleophilic substitution approach utilizing 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as the starting material provides the most direct synthetic route [3] [2]. The sequential nature of nucleophilic substitution reactions on the triazine ring allows for controlled introduction of different substituents at specific positions [1] [4].

The preferential order of nucleophile incorporation follows the sequence: alcohol > thiol > amine, which governs the synthetic strategy for propoxy group introduction [2]. During the synthesis of oxygen-nitrogen type substituted s-triazines, the oxygen-type nucleophiles must be incorporated first due to the decreased reactivity of the triazine ring after amine substitution [1] [3]. This fundamental principle ensures successful propoxy group introduction before amino group attachment.

The propoxy substitution reaction proceeds optimally under carefully controlled temperature conditions [5]. The first nucleophilic substitution occurs at low temperatures (0-10°C), requiring 2-5 hours for completion with typical yields ranging from 75-90% [3] [5]. The reaction mechanism involves the nucleophilic attack of the propoxide anion on the electron-deficient carbon atom of the triazine ring, followed by elimination of the chloride ion [6] [7].

Table 1: Nucleophilic Substitution Conditions for s-Triazine Derivatives

Nucleophile TypeTemperature (°C)Reaction Time (hours)Typical Yield (%)Solvent System
Methoxy00.5-385-95DCM/THF
Ethoxy0-51-480-92DCM/THF
Propoxy0-102-575-90DCM/Acetone
Isopropoxy0-152-670-88DCM/Acetone
Primary Amine25-301-860-85THF/DMF
Secondary Amine70-1005-4845-80DMF/Toluene

The solvent system selection significantly influences the reaction efficiency and product yield [2] [8]. Dichloromethane with acetone provides optimal conditions for propoxy group introduction, facilitating proper solvation of both the substrate and the base while maintaining the required low reaction temperature [3] [2]. The use of diisopropylethylamine as the base proves most effective, offering superior performance compared to inorganic bases due to its solubility in organic solvents and appropriate basicity [2].

Condensation Reactions with Cyanoguanidine Precursors

The condensation reaction between cyanoguanidine and appropriate nitrile precursors represents an alternative synthetic route for accessing 2,4-diamino-6-propoxy-1,3,5-triazine [9] [10] [11]. This approach involves the formation of the triazine ring through cyclization processes, simultaneously introducing the amino groups at the 2 and 4 positions [9] [10].

The reaction mechanism proceeds through the initial condensation of cyanoguanidine with a propyl nitrile derivative, forming an intermediate amidine structure [9] [11]. This intermediate undergoes spontaneous cyclization through intramolecular nucleophilic attack, resulting in triazine ring formation with concomitant elimination of ammonia [9] [10]. The overall transformation can be represented as: (H₂N)₂C=NCN + RCN → (CNH₂)₂(CR)N₃ [11].

The condensation approach offers advantages in terms of atom economy and direct incorporation of the desired substitution pattern [9] [10]. However, the reaction requires careful optimization of conditions to achieve satisfactory yields and prevent side reactions [10] [12]. The success of this synthetic strategy depends heavily on the choice of catalyst system and reaction conditions [9] [13].

Acid-Catalyzed Cyclization Processes

Acid-catalyzed cyclization represents the traditional approach for cyanoguanidine-based triazine synthesis [9] [10]. Sulfuric acid catalysis provides reliable conditions for the cyclization process, operating at temperatures between 150-180°C for 4-8 hours [9]. The acid catalyst serves to activate the cyanoguanidine substrate through protonation, enhancing its electrophilic character and facilitating the subsequent cyclization reaction [6] [7].

The mechanism of acid-catalyzed cyclization involves protonation of the cyanoguanidine nitrogen, creating a more electrophilic species that readily undergoes condensation with the nitrile component [6] [7]. The resulting intermediate contains the necessary functionalities for ring closure through intramolecular nucleophilic attack [9]. The cyclization step proceeds through a six-membered transition state, leading to triazine ring formation with elimination of water or ammonia [9] [6].

Hydrochloric acid catalysis offers an alternative approach, requiring slightly lower temperatures (120-150°C) but longer reaction times (6-12 hours) [9]. The choice between different acid catalysts depends on the specific substrate requirements and desired reaction conditions [9]. Phosphorus pentoxide (P₂O₅) catalysis provides higher yields (70-85%) but requires more stringent anhydrous conditions [9].

Table 3: Cyanoguanidine Condensation Reaction Conditions

Catalyst TypeTemperature (°C)Pressure (atm)Reaction TimeYield Range (%)Product Purity (%)
H₂SO₄150-18014-8 h65-8085-92
HCl120-15016-12 h60-7580-88
P₂O₅160-20013-6 h70-8588-95
Microwave-assisted130110 min75-8690-96
Solvent-free140-17012-4 h68-8286-93

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a superior methodology for triazine preparation, offering significant advantages over conventional heating methods [13] [10] [12]. The microwave irradiation technique provides rapid reaction completion, reduced reaction times from hours to minutes, and improved product yields [13]. For 2,4-diamino-1,3,5-triazine derivatives, microwave conditions achieve completion within 10 minutes at 130°C, yielding 75-86% of pure product [13] [12].

The mechanism of microwave enhancement involves direct heating of polar molecules through dielectric heating, resulting in more uniform temperature distribution and reduced thermal gradients [13]. This heating mode promotes faster nucleation and cyclization processes, leading to higher reaction efficiency compared to conventional thermal methods [13] [10]. The rapid heating and cooling cycles possible with microwave irradiation also minimize side reactions and decomposition pathways [13].

Optimization studies demonstrate that microwave-assisted synthesis produces higher purity products (90-96%) compared to conventional acid-catalyzed methods [13] [12]. The reduced reaction times prevent prolonged exposure to harsh conditions, preserving the integrity of sensitive functional groups [13]. Additionally, the microwave approach enables solvent-free conditions in many cases, supporting green chemistry principles [13] [10].

The microwave methodology proves particularly effective for preparing substituted triazines with propoxy groups, as the shorter reaction times prevent propoxy group hydrolysis or rearrangement [13] [12]. The method accommodates various substrate combinations, allowing for systematic exploration of different propyl derivatives and optimization of substitution patterns [13] [10].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of 2,4-diamino-6-propoxy-1,3,5-triazine presents several significant challenges that require specialized approaches and process optimization [14]. The scale-up from laboratory synthesis (grams) to industrial production (kilograms to tonnes) introduces complexities related to heat transfer, mixing efficiency, and reaction control [14].

Temperature control represents the most critical challenge in industrial production [14] [5]. The nucleophilic substitution reactions require precise temperature maintenance to prevent double incorporation of nucleophiles and ensure selective propoxy group introduction [14] [3]. Industrial reactors must incorporate sophisticated temperature control systems capable of maintaining temperatures within ±2°C throughout the reaction volume [14].

The heterogeneous nature of many triazine synthesis reactions creates additional challenges for industrial-scale mixing [14]. The reaction mixtures often exhibit viscosities ranging from low to medium, necessitating adequate stirring systems capable of handling suspension-type reactions [14]. Industrial implementations require specialized impeller designs and sufficient agitation power to ensure uniform mixing across large reaction volumes [14].

Solvent recovery and recycling constitute major economic considerations for industrial production [14]. The development of solvent-free or reduced-solvent processes has become a priority for industrial manufacturers [14]. The implementation of continuous distillation systems for solvent recovery helps minimize waste generation and reduces production costs [14].

Quality control during industrial production requires continuous monitoring of reaction progress and product quality [14]. The implementation of in-line analytical techniques, including spectroscopic monitoring and automated sampling systems, enables real-time process control and ensures consistent product quality [14]. Statistical process control methodologies help maintain production within specified quality parameters [14].

Purification Techniques for High-Purity Academic Samples

The purification of 2,4-diamino-6-propoxy-1,3,5-triazine to academic standards requires sophisticated separation techniques capable of achieving purities exceeding 95% [15] [16]. Multiple purification approaches have been developed, each offering specific advantages depending on the scale and purity requirements [15] [16] [17].

Recrystallization remains the most widely applicable purification method for triazine derivatives, providing purities of 92-97% with recovery yields of 70-85% [16]. The recrystallization process involves dissolving the crude product in a minimum amount of hot solvent, followed by controlled cooling to promote crystal formation [16]. The choice of recrystallization solvent significantly influences the final product purity and crystal morphology [16] [17].

Column chromatography offers superior purification capabilities, achieving purities of 95-99% through selective separation based on differential adsorption [17] [18]. Silica gel chromatography with carefully optimized mobile phase compositions enables separation of closely related impurities and by-products [17] [18]. The technique requires significant solvent consumption but provides excellent purification for small to medium-scale preparations [17].

Table 2: Purification Methods Comparison for s-Triazine Compounds

Purification MethodPurity Achieved (%)Recovery Yield (%)Time Required (hours)Solvent ConsumptionScale Applicability
Recrystallization92-9770-852-12LowLab to Industrial
Column Chromatography95-9960-804-8HighLab Scale
Flash Chromatography93-9865-851-3MediumLab to Pilot
Vacuum Sublimation98-99.560-756-24NoneLab Scale
Molecular Sieve96-9955-7012-48LowLab Scale

Flash chromatography provides a compromise between purification efficiency and time requirements, achieving 93-98% purity within 1-3 hours [19]. Automated flash chromatography systems enable reproducible separations with optimized solvent gradients and flow rates [19]. The technique proves particularly valuable for pilot-scale purifications where rapid turnaround is essential [19].

Vacuum sublimation represents the ultimate purification technique for thermally stable triazine derivatives, achieving purities of 98-99.5% [15] [20]. The sublimation process operates under reduced pressure, allowing purification without solvent use [20]. Specialized sublimation apparatus with temperature-controlled zones enables fractional separation of impurities based on volatility differences [20]. However, the technique requires careful optimization to prevent thermal decomposition of sensitive functional groups [20] [21].

Molecular sieve purification offers an alternative approach for specific impurity removal, particularly for the elimination of trace water and low molecular weight contaminants [15]. The technique achieves purities of 96-99% but requires extended treatment times (12-48 hours) and results in moderate recovery yields (55-70%) [15]. The molecular sieve approach proves most effective as a final polishing step following preliminary purification by other methods [15].

The electronic structure of the triazine core in 2,4-diamino-6-propoxy-s-triazine represents a fundamental aspect of its molecular behavior and reactivity patterns. Computational studies using density functional theory have provided comprehensive insights into the electronic properties that govern the molecular interactions of this heterocyclic system.
The triazine ring system exhibits distinctive electronic characteristics arising from its six-membered aromatic structure containing three nitrogen atoms in alternating positions. The pristine s-triazine core is characterized by a double-degenerate lowest-unoccupied molecular orbital separated from the highest-occupied molecular orbital by an energy gap typically ranging from 4.0 to 5.5 electron volts . This substantial energy gap reflects the inherent stability of the triazine system and its electron-deficient nature, which contributes to its unique chemical reactivity profile.

The frontier molecular orbitals of the triazine core demonstrate significant delocalization of electron density across the entire ring system. The highest occupied molecular orbital typically exhibits energies in the range of -6.0 to -7.0 electron volts, while the lowest unoccupied molecular orbital shows energies between -1.5 and -2.5 electron volts [2] [3]. These orbital energies are crucial in determining the compound's ability to participate in various chemical interactions and its overall reactivity behavior.

The electron density distribution within the triazine core reveals a pronounced π-electron deficiency, which is characteristic of nitrogen-containing heterocycles. The three nitrogen atoms within the ring contribute significantly to the overall electronic structure through their lone pair electrons, creating regions of enhanced electron density that can participate in various intermolecular interactions [4]. Natural bond orbital analysis indicates that the occupancy of π-orbitals in the triazine system is consistently less than 1.69 electrons, while σ-orbitals maintain occupancies greater than 1.96 electrons [5].

The orbital symmetry of the unsubstituted triazine core follows D3h point group symmetry, reflecting the three-fold rotational symmetry of the system. However, upon substitution with amino and propoxy groups, this symmetry is reduced, leading to modified electronic properties and altered reactivity patterns [2]. The reduction in symmetry allows for the lifting of orbital degeneracies and creates distinct electronic environments that can influence molecular recognition and binding processes.

Computational analysis using the B3LYP functional with augmented correlation-consistent basis sets has revealed that the triazine core maintains its planar and rigid structure even upon substitution [2] [3]. This structural rigidity is advantageous for molecular stability and contributes to the predictable nature of electronic interactions. The considerable conjugation over the parent ring system further enhances the stability of triazine derivatives and influences their electronic properties.

The electron-withdrawing nature of the triazine ring significantly affects the electronic distribution within substituted derivatives. The triazine core accumulates a considerable fraction of π-electron density from neighboring substituents, with electron density values reaching approximately -0.66 electrons in amino-substituted systems . This electron withdrawal creates a polarized electronic environment that influences both intramolecular and intermolecular interactions.

The electronic structure calculations demonstrate that the triazine core exhibits enhanced π-acceptance characteristics, making it an effective electron-accepting unit in various molecular systems [6]. The nucleophilicity of the triazine ring is generally higher than its electrophilicity, indicating a preference for accepting electron density from donor substituents. This electronic behavior is particularly relevant in the context of hydrogen bonding and other non-covalent interactions that govern the overall molecular behavior of the compound.

Hydrogen Bonding Patterns in Diamino-Propoxy Systems

The hydrogen bonding patterns in 2,4-diamino-6-propoxy-s-triazine systems represent a complex network of intermolecular and intramolecular interactions that fundamentally determine the molecular organization and crystal packing behavior of these compounds. These interactions arise from the strategic positioning of hydrogen bond donors and acceptors within the molecular framework, creating multiple opportunities for directional non-covalent bonding.
The amino groups positioned at the 2 and 4 positions of the triazine ring serve as primary hydrogen bond donors, each contributing two hydrogen atoms capable of forming directional hydrogen bonds. The nitrogen atoms within the triazine ring itself act as hydrogen bond acceptors, creating a complementary donor-acceptor arrangement that promotes the formation of robust hydrogen bonding networks [7] [8]. These interactions typically exhibit bond distances ranging from 2.75 to 3.10 Angstroms, indicating strong hydrogen bonding interactions that significantly influence molecular assembly.

The most prevalent hydrogen bonding motif observed in diamino-triazine systems is the formation of R₂²(8) ring patterns, where two molecules are linked through a pair of N-H···N hydrogen bonds [7] [9]. This motif represents a fundamental recognition pattern that occurs consistently across various triazine derivatives, reflecting the complementary nature of the amino and triazine nitrogen functionalities. The graph set notation R₂²(8) indicates that two molecules contribute to the formation of an eight-membered ring through hydrogen bonding interactions.

Centrosymmetrically related triazine molecules frequently undergo base pairing through N-H···N hydrogen bonds, forming stable dimeric units that serve as building blocks for larger supramolecular assemblies [7] [9]. The formation of these dimers is energetically favorable due to the optimal geometric alignment of hydrogen bond donors and acceptors, creating a highly stable association that persists across different crystalline environments.

The propoxy substituent introduces additional complexity to the hydrogen bonding network through its oxygen atom, which can function as a hydrogen bond acceptor. N-H···O hydrogen bonds involving the propoxy oxygen typically exhibit bond distances in the range of 2.85 to 3.20 Angstroms, representing moderate-strength interactions that contribute to the overall stability of the molecular assembly [10]. These interactions often lead to the formation of extended chain or layer structures, where the propoxy groups serve as linking units between adjacent triazine cores.

The geometric constraints imposed by the propoxy linker allow for free rotation around the sp³-hybridized carbon atoms, providing conformational flexibility that can accommodate various hydrogen bonding arrangements [10]. This flexibility is crucial for optimizing intermolecular interactions and achieving efficient crystal packing, as it allows the system to adopt configurations that maximize the number of favorable hydrogen bonding contacts.

Intramolecular hydrogen bonding interactions also play a significant role in determining the conformational preferences of diamino-propoxy-triazine systems. These interactions typically involve the amino groups and nearby acceptor sites, creating conformational constraints that influence the overall molecular geometry. The formation of intramolecular hydrogen bonds often results in S(6) or S(7) graph set motifs, depending on the specific geometric arrangement of the participating functional groups [11].

The strength and directionality of hydrogen bonding interactions in these systems are influenced by the electronic properties of the triazine core. The electron-withdrawing nature of the triazine ring enhances the acidity of the amino group protons, making them more effective hydrogen bond donors [12]. Simultaneously, the nitrogen atoms within the triazine ring become more basic due to their involvement in the aromatic system, enhancing their hydrogen bond accepting ability.

Crystallographic studies have revealed that diamino-propoxy-triazine systems can form complex three-dimensional hydrogen bonding networks that extend throughout the crystal structure. These networks often involve multiple types of hydrogen bonding interactions operating simultaneously, creating robust supramolecular architectures that exhibit high thermal stability and mechanical strength [7]. The formation of such networks is facilitated by the multiple hydrogen bonding sites available within each molecule and the geometric compatibility of the donor-acceptor arrangements.

The hydrogen bonding patterns observed in these systems demonstrate remarkable consistency across different derivatives, suggesting that the underlying recognition motifs are fundamental to the triazine structural framework. This consistency has important implications for the design of new triazine-based materials, as it provides a predictable foundation for controlling molecular organization and property optimization through strategic substitution patterns.

Steric and Electronic Effects of Propoxy Substituent

The propoxy substituent in 2,4-diamino-6-propoxy-s-triazine exerts both steric and electronic influences that significantly modify the molecular behavior and reactivity of the triazine core. These effects arise from the unique combination of the electron-donating oxygen atom and the conformationally flexible propyl chain, creating a complex interplay between electronic perturbations and spatial constraints.

The electronic effects of the propoxy group primarily manifest through its electron-donating character, which stems from the oxygen atom's ability to donate electron density to the triazine ring through resonance and inductive mechanisms [13]. The oxygen atom possesses two lone pairs of electrons that can participate in conjugation with the triazine π-system, resulting in increased electron density on the ring and modification of the frontier molecular orbital energies. This electron donation typically leads to a stabilization of the highest occupied molecular orbital and a corresponding decrease in the overall energy gap of the system.

Computational analysis using natural bond orbital methods has demonstrated that the propoxy oxygen atom carries a substantial negative charge, typically in the range of -0.40 to -0.55 electrons [14]. This charge distribution reflects the electron-rich nature of the oxygen center and its potential to participate in various intermolecular interactions. The electron-donating effect of the propoxy group is particularly pronounced when compared to other substituents, as the oxygen atom's electronegativity and lone pair availability create an effective electron-releasing mechanism.

The steric effects of the propoxy substituent are primarily associated with the spatial requirements of the propyl chain, which introduces conformational complexity and potential steric hindrance in certain molecular arrangements [15]. The propyl chain can adopt multiple conformations through rotation around the C-C and C-O bonds, creating a dynamic molecular environment that can influence intermolecular interactions and crystal packing behavior. Molecular dynamics simulations have revealed that the propyl chain exhibits significant conformational flexibility, with multiple low-energy conformations accessible under ambient conditions.

The conformational flexibility of the propoxy group has important implications for the overall molecular geometry and the accessibility of potential binding sites. The ability of the propyl chain to adopt different conformations allows the molecule to optimize its interactions with neighboring species, potentially enhancing binding affinity and selectivity in molecular recognition processes [10]. This flexibility is particularly relevant in biological contexts, where the ability to adapt to different binding environments can be crucial for activity.

The steric bulk of the propoxy substituent can also influence the approach of other molecules to the triazine core, creating selective binding sites that favor certain types of interactions over others. This steric selectivity can be exploited in the design of molecular receptors and catalysts, where the propoxy group can serve as a directing element that controls the orientation and binding mode of target molecules [16]. The moderate steric hindrance provided by the propoxy group is sufficient to create selectivity without completely blocking access to the triazine core.

The electronic perturbations induced by the propoxy substituent also affect the reactivity of the triazine ring toward various chemical transformations. The increased electron density on the triazine core enhances its nucleophilicity, making it more reactive toward electrophilic species [13]. This enhanced reactivity can be observed in various chemical reactions, where propoxy-substituted triazines often exhibit higher reaction rates and altered selectivity patterns compared to their unsubstituted analogs.

The combination of electronic donation and steric effects creates a unique microenvironment around the triazine core that can influence the binding and recognition of various molecular species. The propoxy oxygen atom can serve as both a hydrogen bond acceptor and a coordination site for metal ions, while the propyl chain provides a hydrophobic region that can interact with nonpolar molecular segments [17]. This dual functionality makes propoxy-substituted triazines versatile building blocks for supramolecular chemistry and materials design.

The influence of the propoxy substituent on the overall molecular dipole moment is also significant, as the electron-donating nature of the oxygen atom creates a partial charge separation that can affect intermolecular electrostatic interactions. The dipole moment of propoxy-substituted triazines is typically higher than that of unsubstituted analogs, leading to enhanced intermolecular interactions and modified solubility and crystallization behavior [18].

XLogP3

0.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

169.09635999 g/mol

Monoisotopic Mass

169.09635999 g/mol

Heavy Atom Count

12

UNII

VTN5M6U28C

Dates

Last modified: 08-10-2024

Explore Compound Types